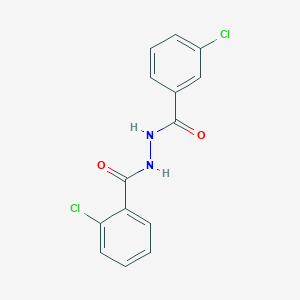
N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide derivatives involves complex chemical reactions. For instance, compounds similar to N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been synthesized through various methods, including the 1,3-dipolar cycloaddition reaction of mesoionic munchnone with N1,3-diphenyl-2-propynamide leading to N-benzyl pyrrole, followed by N-debenzylation using sodium in liquid ammonia as key steps (Pandey & Rao, 2004).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, is characterized by X-ray crystallography, revealing the crystal packing and molecular conformation. For instance, the synthesis and XRD characterization of related fluorophenyl benzamide isomers have been extensively studied, showing variations in molecular packing due to N-H⋅⋅⋅O hydrogen bonds and weak C-H⋅⋅⋅F interactions (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide participates in various chemical reactions, illustrating its reactivity and potential for functional modifications. The presence of fluorine atoms and pyrimidinyl groups in the molecule can influence its chemical behavior, including nucleophilic substitution reactions that are critical for creating heterocyclic compounds (Meiresonne et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. For example, the crystalline structure of related compounds can show different forms of polymorphism, which is essential for understanding their stability and solubility (Chopra & Row, 2008).
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis through histone acetylation and p21 (cip/waf1) protein expression (Zhou et al., 2008). Such inhibitors play a crucial role in epigenetic therapies by modulating gene expression, offering a pathway to treat various cancers.
Alzheimer's Disease Research
In Alzheimer's disease research, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecule sharing functional groups with N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, was utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, combined with positron emission tomography (PET), has facilitated the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, showing significant decreases in receptor densities correlating with the progression of clinical symptoms (Kepe et al., 2006).
Synthetic Chemistry Applications
In synthetic chemistry, the compound's structural motif is utilized in the development of novel synthetic routes and materials. For example, dimorphic forms in a non-centrosymmetric environment from a prochiral molecule like 4-Fluoro-N-(2-fluorophenyl) benzamide exhibit different morphologies and crystallization behaviors due to strong N-H·O hydrogen bonds and weak C-H·F interactions. This understanding aids in the design of materials with specific crystalline properties (Chopra & Row, 2005).
Development of Imaging Agents
Furthermore, derivatives of N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been explored for their potential as imaging agents in PET scans. For instance, fluoroethoxy and fluoropropoxy substituted compounds demonstrated high in vitro affinity for peripheral benzodiazepine receptors (PBRs), suggesting their utility in imaging neurodegenerative disorders (Fookes et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-14-4-1-2-5-15(14)21-16(22)12-6-8-13(9-7-12)23-17-19-10-3-11-20-17/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCCIRGNCGTOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)
![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)
![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)
